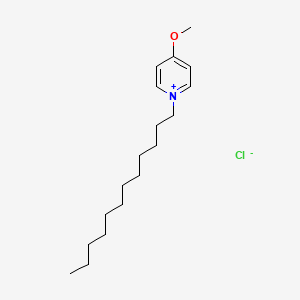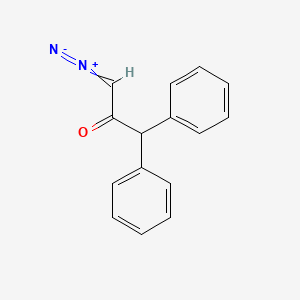
2-Propanone, 3-diazo-1,1-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 3-diazo-1,1-diphenyl- is a chemical compound with the molecular formula C15H12N2O. It is also known as 3-diazo-1,1-diphenyl-2-propanone. This compound is characterized by the presence of a diazo group (-N2) attached to the carbonyl carbon of 1,1-diphenyl-2-propanone. The diazo group imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-diazo-1,1-diphenyl- typically involves the diazotization of 1,1-diphenyl-2-propanone. One common method includes the reaction of 1,1-diphenyl-2-propanone with a diazotizing agent such as diazomethane or diazoacetic ester under controlled conditions. The reaction is usually carried out in an inert solvent like ether or dichloromethane at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of 2-Propanone, 3-diazo-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 3-diazo-1,1-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as halides, amines, and alcohols.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered rings.
Decomposition Reactions: Under certain conditions, the diazo group can decompose to form nitrogen gas and a carbene intermediate.
Common Reagents and Conditions
Nucleophiles: Halides, amines, alcohols
Solvents: Ether, dichloromethane
Catalysts: Transition metal catalysts for cycloaddition reactions
Major Products Formed
Substitution Products: Halogenated, aminated, or alkoxylated derivatives of 1,1-diphenyl-
Propriétés
Numéro CAS |
32640-78-1 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-diazo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-14(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H |
Clé InChI |
BQGNYAJDSVQYDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


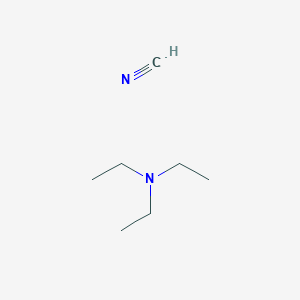
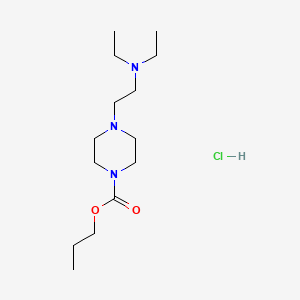




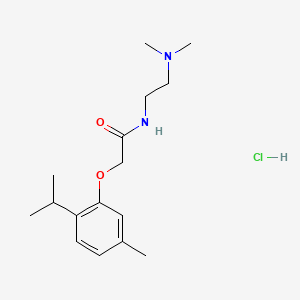
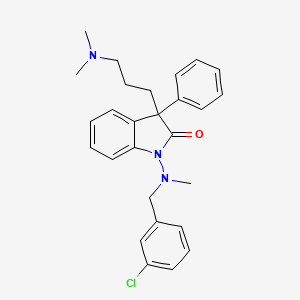
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
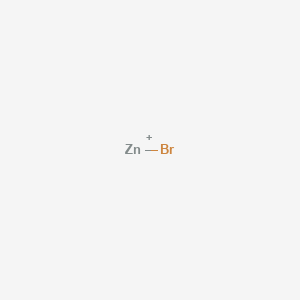
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)

